

# Application Notes and Protocols: Diazine Black Staining for Histology Slides

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## Compound of Interest

Compound Name: *Diazine Black*

Cat. No.: *B3137935*

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## Introduction

**Diazine Black**, also known by its synonyms Janus Black and Basic Black 2, is a basic azo dye. [1] In histological applications, its cationic nature allows it to bind to anionic components of the cell, such as the phosphate groups of nucleic acids in the nucleus and RNA-rich ribosomes in the cytoplasm. [2][3] This property makes it a potential tool for visualizing cell nuclei and other basophilic structures, rendering them a black or dark blue color. [4] While **Diazine Black** is noted for its use in staining for light and electron microscopy, standardized, widely published protocols for its specific use on histology slides are not readily available. [3] The following protocol has been developed based on the general principles of staining with basic dyes for paraffin-embedded tissue sections.

## Principle of Staining

As a basic dye, **Diazine Black** carries a positive charge and binds to negatively charged (basophilic) tissue components through electrostatic interactions. [2] This results in the differential staining of the nucleus and certain cytoplasmic components. A counterstain, such as Eosin Y, which is an acidic dye, can then be used to stain the basic (acidophilic) components of the cell, like the cytoplasm and extracellular matrix, in shades of pink and red, providing a contrasting background. [1]

## Materials and Reagents

- **Diazine Black** (C.I. 11825; CAS 4443-99-6)
- Distilled or deionized water
- Glacial acetic acid
- Ethanol (100%, 95%, 70%)
- Xylene or xylene substitute
- Eosin Y
- Mounting medium
- Paraffin-embedded tissue sections on slides
- Coplin jars or a staining rack
- Microscope

## Experimental Protocol

This protocol is intended for use with formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation:

- **Diazine Black** Staining Solution (1% aqueous with 1% acetic acid):
  - Dissolve 1 g of **Diazine Black** powder in 100 mL of distilled water.
  - Add 1 mL of glacial acetic acid to the solution. The acidic pH enhances the staining of basophilic structures.
  - Stir until the dye is completely dissolved. Filter the solution before use to remove any undissolved particles.
- Eosin Y Counterstain (1% stock solution):

- Dissolve 1 g of Eosin Y in 100 mL of 95% ethanol.
- Working Eosin Y Solution:
  - Dilute the stock Eosin Y solution 1:5 with 95% ethanol. Add a few drops of glacial acetic acid to improve staining.

#### Staining Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove the paraffin wax.[\[1\]](#)
  - Transfer slides through a graded series of alcohol to rehydrate the tissue:[\[1\]](#)
    - 100% ethanol: 2 changes, 2 minutes each.
    - 95% ethanol: 2 minutes.
    - 70% ethanol: 2 minutes.
  - Rinse gently in running tap water for 2 minutes.
  - Place in distilled water.
- **Diazine Black** Staining:
  - Immerse slides in the 1% **Diazine Black** staining solution for 5-10 minutes. The optimal time may vary depending on the tissue type and fixation.
  - Rinse briefly in distilled water to remove excess stain.
- Differentiation (Optional):
  - If the staining is too intense, briefly dip the slides in 70% ethanol to remove some of the excess dye. Monitor this step microscopically to avoid over-differentiation.
- Counterstaining:

- Immerse slides in the working Eosin Y solution for 1-3 minutes.
- Rinse briefly in 95% ethanol to remove excess eosin.
- Dehydration, Clearing, and Mounting:
  - Dehydrate the sections through a graded series of alcohol:[1]
    - 95% ethanol: 2 changes, 2 minutes each.
    - 100% ethanol: 2 changes, 2 minutes each.
  - Clear the slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.
  - Apply a coverslip using a permanent mounting medium.

## Expected Results

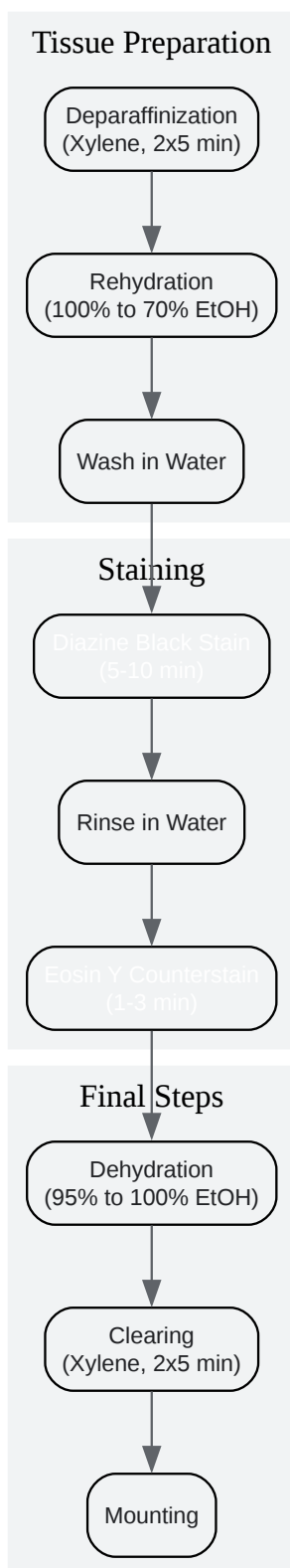
- Nuclei: Black to dark blue
- Cytoplasm: Shades of pink to red
- Extracellular Matrix (e.g., collagen): Pale pink

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of this **Diazine Black** staining protocol.

Parameter	Value/Range	Notes
Reagent Concentrations		
Diazine Black	1% (w/v) in water	
Acetic Acid (in stain)	1% (v/v)	Acidifies the staining solution to enhance nuclear staining.
Eosin Y (working solution)	~0.2% (v/v)	Diluted from a 1% stock solution.
Incubation Times		
Deparaffinization (Xylene)	2 x 5 minutes	Ensures complete removal of paraffin.
Rehydration (Alcohols)	2 minutes per step	Gradual rehydration prevents tissue distortion.
Diazine Black Staining	5-10 minutes	Optimal time should be determined empirically for specific tissues.
Eosin Y Counterstaining	1-3 minutes	Provides contrast to the nuclear stain.
Dehydration (Alcohols)	2 minutes per step	Prepares the tissue for clearing.
Clearing (Xylene)	2 x 5 minutes	Renders the tissue transparent for microscopy.

## Diagrams



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Caption: Workflow for **Diazine Black** staining of histology slides.

## Safety Precautions

**Diazine Black** is classified as an irritant to the eyes, respiratory system, and skin.[5]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the dye and other reagents. All procedures involving xylene and other volatile chemicals should be performed in a well-ventilated area or under a fume hood.

## Troubleshooting

- Weak Nuclear Staining: Increase the incubation time in the **Diazine Black** solution or ensure the pH of the staining solution is acidic.
- Overstaining with **Diazine Black**: Decrease the incubation time or perform a brief differentiation step in 70% ethanol.
- Weak Eosin Staining: Increase the incubation time in the eosin solution or ensure the eosin is slightly acidified.
- Precipitate on the Slide: Filter the staining solutions before use.
- Water Contamination After Clearing: Ensure the dehydration steps with 100% ethanol are thorough to completely remove water before clearing with xylene.

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